2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride
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Overview
Description
2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride is a chemical compound with the molecular formula C11H13NO•HCl and a molecular weight of 211.69 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a benzofuran ring substituted with ethyl and methyl groups, as well as an amine group at the 7th position.
Preparation Methods
The synthesis of 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride typically involves several steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through cyclization reactions.
Substitution Reactions: Ethyl and methyl groups are introduced at the 2nd and 3rd positions of the benzofuran ring, respectively.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives, typically using hydrogenation or metal hydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride can be compared with other benzofuran derivatives, such as:
- 2-Methyl-1-benzofuran-7-amine hydrochloride
- 3-Ethyl-1-benzofuran-7-amine hydrochloride
- 2,3-Dimethyl-1-benzofuran-7-amine hydrochloride
These compounds share similar structural features but differ in the position and type of substituents on the benzofuran ring. The unique combination of ethyl and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-ethyl-3-methyl-1-benzofuran-7-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-3-10-7(2)8-5-4-6-9(12)11(8)13-10;/h4-6H,3,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXLEHBNMAMTDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C(=CC=C2)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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